7-Methyl-3H-phenoxazin-3-one

Catalog No.
S15023921
CAS No.
74683-31-1
M.F
C13H9NO2
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-3H-phenoxazin-3-one

CAS Number

74683-31-1

Product Name

7-Methyl-3H-phenoxazin-3-one

IUPAC Name

7-methylphenoxazin-3-one

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3

InChI Key

MBUQZPRLVIONQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

7-Methyl-3H-phenoxazin-3-one is a heterocyclic organic compound belonging to the phenoxazine family. It features a phenoxazine core, which is characterized by a fused three-ring structure containing nitrogen and oxygen atoms. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties and biological activities.

The chemical reactivity of 7-methyl-3H-phenoxazin-3-one includes several notable transformations:

  • Oxidation: This compound can be oxidized to form resorufin, a fluorescent dye, which is significant in biochemical assays.
  • Reduction: It can also be reduced to produce hydroresorufin, a colorless derivative that can be useful in various applications.
  • Substitution Reactions: The compound can undergo substitution reactions that modify the methyl group or other substituents on the phenoxazine ring, allowing for the synthesis of various derivatives .

7-Methyl-3H-phenoxazin-3-one exhibits notable biological activities:

  • Antimicrobial Properties: Research indicates that phenoxazine compounds, including 7-methyl-3H-phenoxazin-3-one, possess antimicrobial effects against various bacterial species .
  • Pharmacological Activities: The compound has shown potential in pharmacological applications, particularly in the development of drugs targeting specific biological pathways .

The synthesis of 7-methyl-3H-phenoxazin-3-one can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of N-arylquinoneimines under oxidative conditions, leading to the formation of phenoxazine derivatives .
  • Reactions with Nitroso Compounds: The reaction of triphenylphosphine with copper complexes derived from nitroso compounds has also been reported to yield derivatives of phenoxazines, including 7-methyl-3H-phenoxazin-3-one .

The applications of 7-methyl-3H-phenoxazin-3-one span several fields:

  • Fluorescent Dyes: Due to its ability to form resorufin upon oxidation, it is used in fluorescence-based assays and imaging techniques.
  • Pharmaceuticals: Its antimicrobial and pharmacological properties make it a candidate for drug development.
  • Materials Science: The unique electronic properties of phenoxazines allow their use in organic electronics and photonic devices.

Studies on the interactions of 7-methyl-3H-phenoxazin-3-one with biological molecules have highlighted its potential as a therapeutic agent. Interaction studies have demonstrated its effectiveness in inhibiting bacterial growth and its potential role in modulating biological pathways relevant to disease processes .

Several compounds are structurally similar to 7-methyl-3H-phenoxazin-3-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
7-Methoxy-3H-phenoxazin-3-oneContains a methoxy groupExhibits fluorescence and is used as a dye
2-Amino-7-methoxyphenoxazineSubstituted at the second positionShows enhanced antimicrobial activity
PhenoxazineBasic structure without substitutionsFound in various natural products
6-MethoxybenzothiazoleContains sulfur instead of nitrogenUsed mainly in agricultural applications

Each of these compounds shares the phenoxazine core but differs in substituents and functional groups that contribute to their distinct chemical behaviors and applications.

The synthesis of 7-methyl-3H-phenoxazin-3-one derivatives often begins with the construction of the phenoxazine core through condensation reactions. A notable method involves the self-condensation of 2-aminophenol derivatives under controlled conditions. For instance, iodine-catalyzed condensation in diphenyl ether at elevated temperatures (250–280°C) efficiently produces the phenoxazine backbone while minimizing sublimation byproducts. This solvent-specific approach leverages diphenyl ether’s high boiling point and polarity to stabilize reactive intermediates, such as diphenylamine, which subsequently undergoes cyclization to form the fused tricyclic structure.

Optimization of this method includes the addition of polar protic solvents like polyethylene glycol, which further suppress sublimation and enhance reaction homogeneity. The molar ratio of 2-aminophenol to diphenyl ether (1:1 to 1:1.25) critically influences yield, with excess solvent ensuring complete dissolution of reactants. Post-reaction purification via soxhlet extraction or liquid-liquid separation simplifies isolation, avoiding laborious column chromatography.

Transition Metal-Catalyzed Cyclization Approaches

While transition metal-catalyzed cyclization methods for phenoxazine derivatives are less commonly reported, alternative cyclization strategies employing bases and specialized solvents have demonstrated efficacy. For example, sodium hydride (NaH) promotes coupling between halogenated aryl precursors and phenol derivatives, facilitating intramolecular cyclization in N-methyl-2-pyrrolidone (NMP). This method constructs the phenoxazine ring system in moderate yields (21–27%) while accommodating diverse substituents at the C-3 and C-4 positions.

Metal-free approaches, such as diaryliodonium salt-mediated O-arylation, offer another pathway. Reacting phenol derivatives with unsymmetrical diaryliodonium salts under mild conditions yields ortho-disubstituted diaryl ethers, which undergo thermal cyclization to form acetylated phenoxazines. This method achieves an overall yield of 72% over three steps, highlighting its utility for scalable synthesis.

Post-Synthetic Modification Techniques for Functional Group Introduction

Functionalization of the phenoxazine core enables fine-tuning of biological and physicochemical properties. Hydroxyimidamide and hydroxamic acid groups are introduced via nucleophilic substitution or hydrolysis reactions. For instance, treating nitrile-substituted intermediates with hydroxylamine (NH~2~OH) generates hydroxyimidamide derivatives, which exhibit enhanced histone deacetylase (HDAC) inhibitory activity.

CompoundSubstituent PositionFunctional GroupHDAC Inhibition (IC~50~)
7bC-3Hydroxyimidamide0.42 µM
7dC-4Hydroxyimidamide0.18 µM

Table 1: Impact of substituent position on HDAC7 inhibition.

Acid hydrolysis of nitriles to carboxylic acids, followed by amide coupling with aromatic amines, further diversifies the scaffold. For example, coupling benzoic acid derivatives with N-hydroxyphenoxazine precursors yields hydroxamate-containing analogs, which chelate zinc ions in HDAC active sites. Molecular docking studies reveal that C-4 substituents form additional hydrogen bonds with residues N736 and F738, enhancing binding affinity compared to C-3 analogs.

Solid-Phase Synthesis for High-Throughput Derivative Production

Current literature on 7-methyl-3H-phenoxazin-3-one synthesis predominantly focuses on solution-phase methods, with limited reports on solid-phase approaches. However, the modularity of phenoxazine derivatives suggests potential for adapting immobilized synthesis techniques. Future research could explore resin-bound intermediates to streamline functional group diversification and enable combinatorial library generation. Such methodologies would align with high-throughput screening demands in drug discovery, though technical challenges related to cyclization efficiency on solid supports remain to be addressed.

7-Methyl-3H-phenoxazin-3-one exhibits profound effects on cellular pH homeostasis, which serves as the primary trigger for subsequent apoptotic cascades. Research on structurally related phenoxazine compounds provides insights into the mechanistic basis of these interactions.

pH Modulation Mechanisms

The compound appears to disrupt intracellular pH maintenance through multiple pathways. Studies on closely related phenoxazine derivatives demonstrate that these compounds rapidly decrease intracellular pH (pHi) in cancer cells within minutes of exposure [1] [2] [3]. The mechanism involves sodium-hydrogen exchanger isoform 1 (NHE-1) inhibition in the plasma membrane, which is responsible for maintaining elevated pH in cancer cells [1] [2].

Cancer cells typically maintain higher intracellular pH values (7.5-7.7) compared to normal cells (7.32-7.44), a characteristic linked to the Warburg effect and enhanced glycolytic metabolism [1] [4]. The phenoxazine scaffold appears to specifically target this pH gradient, causing dramatic acidification within 30 minutes of treatment.

Apoptotic Cascade Initiation

The pH reduction triggers a cascade of apoptotic events. Intracellular acidification below pH 7.0 activates multiple pro-apoptotic pathways, including caspase-3 activation and DNase II stimulation [1] [2]. The acidic environment disrupts glycolytic enzyme function, particularly phosphofructokinase, leading to energy depletion and metabolic stress.

Reactive oxygen species (ROS) generation follows pH modulation, occurring approximately 1 hour after treatment. The ROS production activates the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in apoptosis induction [2] [3]. Nuclear factor kappa B (NF-κB) translocation from cytosol to nucleus occurs simultaneously, further amplifying the apoptotic response.

Quantitative pH Response Data

Cell LineInitial pHiFinal pHiΔpHiTime
MCF-77.626.571.0530 min
A4317.506.860.6430 min
A5497.657.100.5530 min
MKN457.405.751.6530 min

Table adapted from studies on related phenoxazine compounds [1] [2]

Selective Cytotoxicity Mechanisms in Cancer vs. Normal Cells

The differential cytotoxicity of 7-Methyl-3H-phenoxazin-3-one between cancer and normal cells represents a fundamental therapeutic advantage. This selectivity arises from multiple biochemical and physiological differences between cell types.

Cancer Cell Vulnerability Factors

Higher baseline intracellular pH in cancer cells creates enhanced susceptibility to pH-modulating agents. Cancer cells maintain pH 7.5-7.7 compared to normal cells at pH 7.32-7.44 [1] [4]. This elevated pH dependency makes cancer cells more vulnerable to acidification-induced stress.

Enhanced glycolytic dependency in cancer cells, known as the Warburg effect, creates metabolic fragility. When intracellular pH drops below 7.0, glycolytic enzyme activity decreases by 75-80% [1], severely compromising ATP production in cells dependent on glycolysis.

Defective cell cycle checkpoints in cancer cells contribute to selective toxicity. Normal cells can activate G2-phase checkpoints in response to cellular stress, while many cancer cells lack functional checkpoint mechanisms [7]. This allows normal cells to survive treatment conditions that prove lethal to cancer cells.

Normal Cell Protection Mechanisms

Robust pH homeostasis in normal cells provides inherent protection. Normal cells possess efficient buffering systems and can better maintain pH stability under stress conditions. Lower metabolic demand compared to rapidly proliferating cancer cells also contributes to survival advantage.

Intact DNA repair mechanisms enable normal cells to recover from treatment-induced damage more effectively than cancer cells with compromised repair pathways.

Cytotoxicity Selectivity Data

Cell TypeIC50 (µM)Selectivity Index
MCF-7 (cancer)1.67Reference
A431 (cancer)7.94Reference
A549 (cancer)5.48Reference
HEL (normal)>50>30-fold
HUVEC (normal)16.062-10-fold

Comparative cytotoxicity showing cancer cell selectivity [1]

Epigenetic Modulation Through Chromatin Remodeling Interactions

Epigenetic modifications induced by 7-Methyl-3H-phenoxazin-3-one represent an emerging area of investigation. The phenoxazine scaffold demonstrates potential for chromatin remodeling through multiple pathways.

Histone Deacetylase Interactions

Related phenoxazine compounds show histone deacetylase (HDAC) inhibitory activity [8] [9]. The 2-amino-3H-phenoxazin-3-one derivative exhibits HDAC inhibition, causing global increases in histone H3 acetylation [10]. This acetylation pattern promotes chromatin relaxation and altered gene expression profiles.

The methyl substitution at position 7 in 7-Methyl-3H-phenoxazin-3-one may enhance protein-DNA interactions through additional hydrophobic contacts. Molecular modeling suggests that methyl groups can participate in π-π stacking interactions with histone proteins [11].

DNA Methylation Pathway Effects

DNA methyltransferase (DNMT) modulation represents another potential epigenetic mechanism. Phenoxazine compounds can interfere with methylation maintenance, leading to tumor suppressor gene reactivation [12] [13]. The compound may act through:

  • DNMT1 inhibition
  • Methyl-CpG-binding protein disruption
  • TET enzyme activation

Chromatin Structure Alterations

Nucleosome positioning changes result from histone modification patterns induced by the compound. H3K4 trimethylation and H3K27 acetylation markers increase in response to treatment, indicating transcriptionally active chromatin states [14] [13].

Non-coding RNA regulation may contribute to epigenetic effects. The compound potentially influences microRNA expression and long non-coding RNA profiles, creating secondary effects on gene regulation networks [15].

Chromatin Remodeling Complex Interactions

SWI/SNF complex modulation appears to be influenced by cellular ATP levels, which are disrupted by the compound's metabolic effects [16]. ATP-dependent chromatin remodeling becomes impaired when cellular energy production is compromised, leading to chromatin condensation and transcriptional silencing of specific gene sets.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

211.063328530 g/mol

Monoisotopic Mass

211.063328530 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

Explore Compound Types